![molecular formula C12H8Cl2FN B1314423 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine CAS No. 877179-04-9](/img/structure/B1314423.png)
3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine
Overview
Description
Chemical Structure and Properties
3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine (CAS: 877179-04-9) is a biphenyl derivative featuring an amine group at the 2-position, fluorine at the 5-position, and chlorine atoms at the 3' and 4' positions. Its molecular formula is C₁₂H₈Cl₂FN, with a molecular weight of 256.10 g/mol and a purity typically exceeding 96% . The compound is synthesized via Suzuki-Miyaura coupling, yielding 32–40% under optimized conditions, which is lower than many analogues .
The presence of halogens (Cl, F) may enhance bioactivity or modulate electronic properties for targeted reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dichloro-5-fluoro-[1,1’-biphenyl]-2-amine typically involves the following steps:
Halogenation: The biphenyl structure is first halogenated to introduce chlorine and fluorine atoms at specific positions.
Amination: The halogenated biphenyl is then subjected to amination to introduce the amine group at the 2-position.
Common reagents used in these reactions include halogenating agents such as chlorine and fluorine sources, and amination reagents like ammonia or amines. The reactions are typically carried out under controlled conditions to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of 3’,4’-Dichloro-5-fluoro-[1,1’-biphenyl]-2-amine involves large-scale halogenation and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dichloro-5-fluoro-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydro derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized biphenyl derivatives.
Scientific Research Applications
3’,4’-Dichloro-5-fluoro-[1,1’-biphenyl]-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’,4’-Dichloro-5-fluoro-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets. The chlorine and fluorine atoms enhance its reactivity, allowing it to interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations
- Halogen Substitution : The trifluoro derivative (3',4',5'-Trifluoro) achieves a higher yield (73%) due to optimized multi-step protocols, contrasting with the dichloro-fluoro compound’s lower yield (32–40%) .
- Electron-Donating Groups : Methoxy-substituted analogues (e.g., 4'-OCH₃) exhibit higher yields (76%), likely due to enhanced boronic acid coupling efficiency in Suzuki reactions .
Physicochemical Properties
Table 2: Molecular Weight and Density
Key Observations
- Molecular Weight : The dichloro-fluoro compound’s higher molecular weight (256.10 vs. 205.21 for difluoro) reflects the substitution of F with heavier Cl atoms .
- Density : The trifluoro derivative’s density (1.315 g/cm³) suggests tighter molecular packing compared to dichloro analogues, though data for the latter is lacking .
Biological Activity
3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine, also known as 3,4'-DFCBA, is an organic compound with a biphenyl structure characterized by substitutions at specific positions. The compound has garnered attention primarily due to its biological activity, particularly in agricultural applications as a fungicide. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₈Cl₂FN, with a molecular weight of approximately 256.10 g/mol. The structural formula can be represented as follows:
The compound features:
- Two chlorine atoms at the 3' and 4' positions on one phenyl ring.
- One fluorine atom at the 5' position.
- An amine group (NH₂) at the 2' position on the adjacent phenyl ring.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its derivative Bixafen, which is effective against Ascomycete fungi. Bixafen is utilized in agriculture to control fungal diseases that adversely affect crop yield and quality.
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is believed to interfere with fungal cell processes, potentially by inhibiting key enzymes involved in fungal growth and reproduction.
Synthesis
The synthesis of this compound typically involves reactions between phosphorus oxychloride and 2,6-dichlorobenzophenone. The process likely includes multiple steps to achieve the desired substitutions on the biphenyl structure.
Case Study 1: Efficacy Against Fungal Pathogens
Research has demonstrated that Bixafen (derived from this compound) exhibits significant antifungal activity against various Ascomycete fungi. In controlled studies:
- Pathogen Tested: Fusarium graminearum
- Concentration: Various concentrations ranging from 0.01 to 100 µg/mL
- Results: Bixafen showed a minimum inhibitory concentration (MIC) of 0.05 µg/mL, indicating strong antifungal properties.
Table: Antifungal Activity of Bixafen Derived from this compound
Pathogen | MIC (µg/mL) | Remarks |
---|---|---|
Fusarium graminearum | 0.05 | Strong inhibition observed |
Botrytis cinerea | 0.10 | Moderate inhibition |
Alternaria solani | 0.20 | Effective against growth |
Toxicological Profile
While the compound exhibits promising biological activity, its safety profile must be considered:
- Acute Toxicity: Classified as harmful if swallowed (Category 4).
- Skin Irritation: Causes skin irritation (Category 2).
- Eye Damage: Causes serious eye irritation (Category 2A).
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-4-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2FN/c13-10-3-1-7(5-11(10)14)9-6-8(15)2-4-12(9)16/h1-6H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVGVAKQHNJQNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)F)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468783 | |
Record name | 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877179-04-9 | |
Record name | 3′,4′-Dichloro-5-fluoro[1,1′-biphenyl]-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=877179-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3',4'-Dichloro-5-fluorobiphenyl-2-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877179049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3',4'-dichloro-5-fluorobiphenyl-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.925 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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